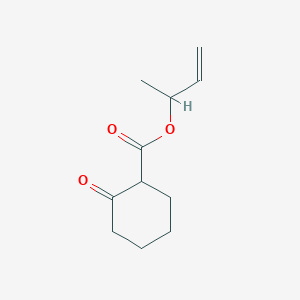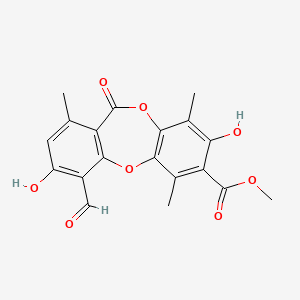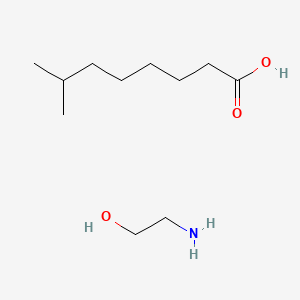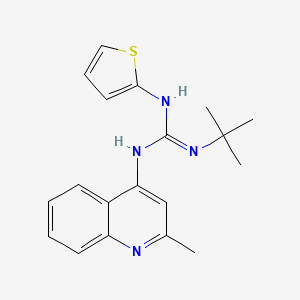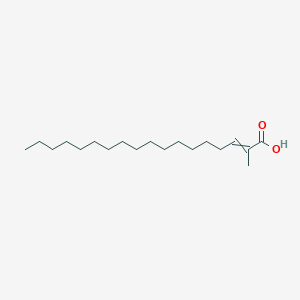
2-Methyloctadec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloctadec-2-enoic acid is a monounsaturated fatty acid with a unique structure characterized by a methyl group at the second carbon and a double bond between the second and third carbons. This compound is found in various natural sources, including certain bacteria and marine organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctadec-2-enoic acid can be achieved through several methods. One common approach involves the addition of a methyl group to octadec-2-enoic acid. This can be done using methylation reactions under specific conditions . Another method involves the use of fumarate addition mechanisms, which have been shown to produce this compound as a metabolite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using chemical reactors. The process may include steps such as esterification, hydrogenation, and purification to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyloctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to form 2-methyloctadecanoic acid.
Substitution: The methyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include epoxides, diols, and saturated fatty acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyloctadec-2-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of fatty acid metabolism and synthesis.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in modulating immune responses.
Industry: It is used in the production of bio-based lubricants and surfactants
Mécanisme D'action
The mechanism of action of 2-Methyloctadec-2-enoic acid involves its incorporation into glycolipids and other complex lipids. These lipids play a crucial role in the structure and function of bacterial cell walls. The compound’s effects are mediated through its interaction with specific enzymes and pathways involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadec-2-enoic acid: Lacks the methyl group at the second carbon.
2-Methyloctadecanoic acid: Saturated version of 2-Methyloctadec-2-enoic acid.
4-Methyloctadec-2,3-enoic acid: Has an additional methyl group and a different double bond position
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its presence in bacterial glycolipids and its role in lipid metabolism make it a compound of significant interest in various fields of research .
Propriétés
Numéro CAS |
72074-09-0 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-methyloctadec-2-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h17H,3-16H2,1-2H3,(H,20,21) |
Clé InChI |
TXQVZEVUMHJHJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



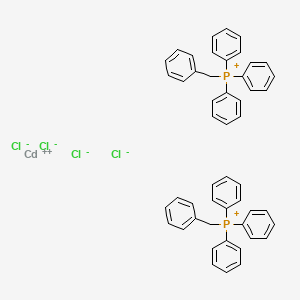
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
